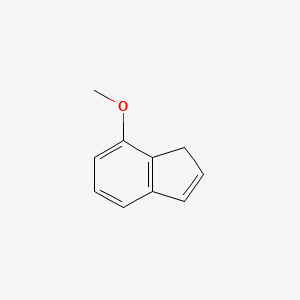

7-Methoxy-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-11-10-7-3-5-8-4-2-6-9(8)10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFRBPFPAYJCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585785 | |

| Record name | 7-Methoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34985-47-2 | |

| Record name | 7-Methoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxy 1h Indene and Its Analogues

Classical Approaches to the Indene (B144670) Core Construction

The formation of the indene core, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentene (B43876) ring, has been a subject of extensive research. Traditional methods have established a fundamental toolkit for chemists to build this important structural motif.

Cyclization Reactions (e.g., Friedel-Crafts-type, Michael-type, Heck-type)

Cyclization reactions are a cornerstone of indene synthesis, providing direct pathways to the fused ring system. Among the most prominent are the Friedel-Crafts, Michael, and Heck-type reactions. researchgate.net

Friedel-Crafts-type reactions represent a powerful method for forming the indene skeleton. Intramolecular Friedel-Crafts acylation is a common strategy, typically starting from a 3-arylpropionic acid derivative. beilstein-journals.org The acid is first converted to a more reactive species, such as an acyl chloride, which then undergoes cyclization in the presence of a Lewis acid like aluminum chloride (AlCl₃) to form an indanone. beilstein-journals.org The resulting indanone can then be further converted to the indene. beilstein-journals.org For instance, 3-arylpropionic acids have been transformed into their corresponding acyl chlorides with thionyl chloride, followed by AlCl₃-promoted intramolecular Friedel-Crafts acylation to yield 1-indanone (B140024) intermediates. beilstein-journals.org Similarly, a one-pot synthesis involving the Friedel-Crafts acylation of benzene with chloropropionic acid chloride, followed by a cyclization in concentrated sulfuric acid, has been used to produce 1-indanone. beilstein-journals.org

Michael-type additions also feature in the construction of the indene core, often as part of a tandem or cascade sequence. researchgate.netcolab.ws A recently developed protocol utilizes a sequential Michael addition, intramolecular cyclization, and silica (B1680970) gel-promoted nucleophilic substitution to afford polysubstituted indenes. acs.org This transition-metal-free method demonstrates the power of classical reactions in modern synthetic design. acs.org

Heck-type cyclizations are another valuable tool, particularly within the broader context of transition-metal-catalyzed reactions for constructing the indane and indene frameworks. researchgate.net

The following table summarizes examples of these classical cyclization strategies.

| Reaction Type | Starting Material | Reagents/Catalyst | Product Type | Ref |

| Friedel-Crafts Acylation | 3-Arylpropionic Acid | 1. SOCl₂, 2. AlCl₃ | 1-Indanone | beilstein-journals.org |

| Friedel-Crafts Acylation | Benzene, Chloropropionic acid chloride | H₂SO₄ | 1-Indanone | beilstein-journals.org |

| Michael Addition/Cyclization | Indole, Diethyl 2-((methoxymethylene)amino)malonate | K₂CO₃, Silica Gel | Indole-substituted Indene | acs.org |

Condensation Reactions (e.g., Claisen-Schmidt)

Condensation reactions, particularly the Claisen-Schmidt condensation, provide an alternative and effective route to indene derivatives. This reaction typically involves the cross-aldol condensation of an aldehyde and a ketone under acidic or basic catalysis, followed by dehydration. undip.ac.idresearchgate.net

A notable application involves a tandem in situ formed acetal-assisted Claisen-Schmidt condensation followed by a 5-exo-trig cyclization and Michael addition in a one-pot process. nih.govacs.orgfigshare.com This method utilizes o-alkenylbenzaldehydes and enolizable ketones in the presence of trimethyl orthoformate and a catalytic amount of triflic acid (TfOH). nih.govacs.orgfigshare.com The reaction is believed to proceed through the initial formation of a chalcone-type intermediate via Claisen-Schmidt condensation, which then undergoes cyclization to afford the indene derivative. acs.org The use of TfOH as a catalyst was found to be crucial, as other Lewis acids and Brønsted acids were less effective or led to decomposition. acs.org

Strategies for Regioselective Introduction of Methoxy (B1213986) Functionality

The precise placement of a methoxy group on the indene ring, particularly at the C-7 position, is critical for modulating the electronic and steric properties of the molecule. Achieving regioselectivity is a significant synthetic challenge that is often addressed by choosing appropriately substituted starting materials.

One of the most effective strategies is to begin the synthesis with a precursor that already contains the methoxy group at the desired position on the aromatic ring. For example, the synthesis of 5,7-dimethoxy-1-indanone was achieved by the cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate in methanesulfonic acid at 100 °C, affording the product in an excellent 95% yield. beilstein-journals.org This approach ensures that the methoxy groups are locked in place before the indanone ring is formed.

Similarly, the oxidation of methoxylated benzaldehydes and acetophenones using systems like H₂O₂/MeReO₃ can produce methoxy-substituted phenols and phenyl esters, which can serve as precursors for more complex structures. beilstein-journals.org The synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone starts from a chalcone (B49325) that is subjected to a Nazarov reaction to yield 6-methoxy-3-phenyl-1-indanone, demonstrating the introduction of the methoxy group via the starting material. beilstein-journals.org

Direct methoxylation of a pre-formed indene or indanone core presents regioselectivity challenges. For example, the electrophilic methoxylation of indene with methyl iodide in the presence of a Lewis acid yields 1-methoxyindane, not the desired aryl-methoxylated product. vulcanchem.com Therefore, building the scaffold from a methoxy-bearing precursor is the more common and reliable strategy for achieving regiocontrol.

Advanced Catalytic Approaches in Indene Synthesis

Modern organic synthesis has increasingly relied on advanced catalytic systems to construct complex molecular architectures with high efficiency and selectivity. The synthesis of indenes has benefited significantly from these developments, particularly in the realm of transition metal catalysis and asymmetric synthesis.

Transition Metal-Catalyzed Cyclizations (e.g., Palladium-catalyzed asymmetric (4+2) dipolar cyclization, Au(I) or Pt(II) catalyzed C(sp³)-H activation)

Transition metals offer unique catalytic cycles that enable novel bond formations and cyclization pathways.

Palladium-catalyzed reactions are particularly prominent. A powerful strategy for constructing chiral indene frameworks involves the palladium-catalyzed asymmetric (4+2) dipolar cyclization. oaepublish.comoaepublish.com This method has been successfully applied to the synthesis of challenging chiral spiro-indenes, which bear all-carbon quaternary stereocenters. oaepublish.comresearchgate.netresearchgate.net The reaction traps π-allyl-Pd 1,4-dipoles with indene-involved ketenes, which are generated in situ from 1-diazonaphthalene-2(1H)-ones. oaepublish.comresearchgate.net This protocol is noted for its mild conditions and high enantio- and diastereoselectivities. oaepublish.com

Gold (Au) and Platinum (Pt) catalysis have enabled the direct activation of otherwise inert C(sp³)-H bonds for indene synthesis. researchgate.net A high-yielding procedure for synthesizing indenes via direct C(sp³)-H bond activation under Au(I) catalysis has been developed. researchgate.net This method involves the cyclization of o-substituted aryl alkynes. researchgate.net Similarly, Pt(II) catalysts can also achieve this transformation. researchgate.netresearchgate.net These reactions represent a highly atom-economical approach to the indene core. researchgate.net

Other transition metals like Iron (Fe) and Rhodium (Rh) have also been employed. Iron(III) chloride (FeCl₃) can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce functionalized indenes with high regioselectivity. organic-chemistry.org Rhodium catalysis has been used for the C-H activation and annulation of benzimidates with α-diazo carbonyl compounds to construct indene[1,2-c]isoquinoline-11-ones. sioc-journal.cn

The following table highlights key advanced catalytic approaches.

| Catalyst Type | Reaction | Key Features | Ref |

| Palladium | Asymmetric (4+2) Dipolar Cyclization | Constructs chiral spiro-indenes with quaternary stereocenters. | oaepublish.comoaepublish.comresearchgate.net |

| Gold(I) / Platinum(II) | Intramolecular C(sp³)-H Activation/Cyclization | Direct functionalization of C(sp³)-H bonds; high atom economy. | researchgate.netresearchgate.netchemrxiv.org |

| Iron(III) | Cleavage of C-N bond / Cyclization | Uses readily available N-benzylic sulfonamides and alkynes. | organic-chemistry.org |

| Rhodium(III) | C-H Activation / Carbenoid Insertion | Synthesizes fused polycyclic indene derivatives. | sioc-journal.cn |

Asymmetric Synthesis of Chiral Methoxy-Indene Derivatives

The synthesis of enantiomerically pure indene derivatives is of high importance, as chirality is a key determinant of biological activity. nih.gov Combining the need for specific methoxy substitution with stereochemical control presents a significant synthetic challenge.

Asymmetric synthesis of these targets often relies on the advanced catalytic methods described previously, using chiral ligands to induce enantioselectivity. Palladium-catalyzed asymmetric (4+2) dipolar cyclizations, for example, can achieve high enantiomeric excess (ee) and diastereoisomeric ratios (dr) in the synthesis of chiral spiro-indenes. oaepublish.comresearchgate.net While these reports focus on the spiro-indene core, the principles can be extended to other indene systems.

Another powerful strategy is the use of a chiral auxiliary. For instance, in the synthesis of the drug Ozanimod, a chiral sulfinamide fragment acts as a chiral auxiliary to introduce a stereocenter on an indene derivative. nih.gov

The asymmetric cyclization of pinacolborane chalcone derivatives, catalyzed by rhodium with a chiral monophosphorus ligand (MonoPhos®), has been shown to produce chiral 3-aryl-1-indanones in high yields and up to 95% ee. beilstein-journals.org Starting with a methoxy-substituted chalcone in this reaction would directly lead to a chiral methoxy-indanone, a direct precursor to the target chiral methoxy-indene. Similarly, cobalt-based catalytic systems have been used for the asymmetric cyclopropanation of internal olefins like indene, yielding fused cyclopropanes with high enantioselectivity. nih.gov

Synthesis from Diverse Precursors (e.g., furan (B31954) derivatives, acetophenone (B1666503) derivatives)

The construction of the 7-methoxy-1H-indene scaffold and its analogues can be achieved through various synthetic routes originating from readily available chemical starting materials. Among these, furan and acetophenone derivatives have emerged as versatile precursors, allowing for the strategic assembly of the indene core through different catalytic and reaction cascades.

Synthesis from Furan Derivatives

The transformation of furan-containing molecules into the indene framework represents an elegant approach that leverages the inherent reactivity of the furan ring. One notable method involves a tandem reaction of α-diazo-esters or -amides with propargyl alcohols, catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂). researchgate.net This process is considered atom-economical and can lead to the formation of highly substituted indene and furan-2-one systems under mild conditions. researchgate.netsci-hub.se The reaction is believed to proceed through a sequence of events that includes the formation of a vinylidene or a related reactive intermediate, followed by an intramolecular cyclization and rearrangement to afford the indene structure. While this methodology has been demonstrated for a range of substituted indenes, its specific application for the direct synthesis of this compound would depend on the selection of appropriately substituted furan and propargyl alcohol precursors.

Another strategy involves the palladium-catalyzed ring-opening hydroarylation of furans. This method relies on the homolytic cleavage of a C-O bond within the furan ring, induced by a photo- or palladium-catalyzed process, followed by an intramolecular cyclization onto an adjacent aromatic ring. The feasibility of this approach for synthesizing methoxy-substituted indenes is contingent on the substrate scope and the ability to control the regioselectivity of the cyclization.

Synthesis from Acetophenone Derivatives

Acetophenone derivatives serve as common and versatile building blocks for the synthesis of indenes and their precursors, indanones, often through intramolecular cyclization reactions. Various catalytic systems have been developed to facilitate this transformation, accommodating a range of substituents on the acetophenone core.

A significant advancement in this area is the use of transition metal catalysis to direct the cyclization. For instance, Cp*Co(III) catalysis has been shown to be effective for the ortho C-H activation of ketones, including methoxy-substituted acetophenones, to generate substituted indenes. researchgate.net This method offers a direct route to functionalized indenes by forming a key carbon-carbon bond via activation of a typically unreactive C-H bond.

Furthermore, the synthesis of indanones, which can be readily converted to indenes, often starts from acetophenone-derived intermediates. One such pathway involves the Nazarov cyclization of chalcones (α,β-unsaturated ketones), which are themselves prepared by the condensation of acetophenones and benzaldehydes. Research has demonstrated the synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone from a corresponding methoxy-substituted chalcone. beilstein-journals.org The process involves an initial cyclization in the presence of trifluoroacetic acid to form the indanone, followed by bromination.

Another approach involves the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones, which can be synthesized from acetophenones and chloral. beilstein-journals.org In superacidic conditions, such as in triflic acid, these precursors undergo dehydration and subsequent cyclization to yield 3-trichloromethylindan-1-ones. beilstein-journals.org Notably, the cyclization of a dimethoxy-substituted precursor was observed to undergo demethylation of one methoxy group, resulting in a hydroxy-methoxy-indanone, highlighting a potential route to functionalized indene cores. beilstein-journals.org

The following tables summarize findings from studies on the synthesis of indanone and indene derivatives from acetophenone precursors, illustrating the reaction conditions and outcomes.

Table 1: Synthesis of Methoxy-Substituted Indanone Derivatives

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methoxy-substituted Chalcone | 1. Trifluoroacetic Acid, 120 °C 2. Bromine, Diethyl Ether | 2-Bromo-6-methoxy-3-phenyl-1-indanone | 88 (for indanone) | beilstein-journals.org |

| 1-(3,4-Dimethoxyphenyl)-4,4,4-trichloro-3-hydroxybutan-1-one | Triflic Acid, 80 °C, 18 h | 5-Hydroxy-6-methoxy-3-(trichloromethyl)indan-1-one | 78 | beilstein-journals.org |

Table 2: General Methodologies for Indene Synthesis from Acetophenone Derivatives

| Precursor Type | Catalytic System / Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Methoxy Acetophenone | Cp*Co(III) | Substituted Indenes | Ortho C-H activation | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 7 Methoxy 1h Indene Systems

Reactions Involving the Aromatic Benzene (B151609) Ring

The presence of the methoxy (B1213986) group and the fused cyclopentene (B43876) ring significantly influences the reactivity of the aromatic portion of 7-methoxy-1H-indene. These substituents affect the electron density of the benzene ring and direct the regiochemical outcome of substitution reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are governed by the nature of the substituents already present on the ring.

The methoxy group (-OCH₃) at the 7-position is a strong activating group and an ortho, para-director. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the positions ortho and para to it. In the case of this compound, the positions ortho to the methoxy group are C6 and C8 (part of the cyclopentene ring junction and thus not available for substitution), and the para position is C4. Therefore, the methoxy group strongly directs incoming electrophiles to the C4 and C6 positions.

The alkyl substituent (the cyclopentene ring fused at C7a and C3a) is a weak activating group and also an ortho, para-director due to inductive effects. It will therefore also direct incoming electrophiles to the positions ortho and para to its points of attachment.

Considering the combined directing effects of both the methoxy group and the fused cyclopentene ring, electrophilic substitution is most likely to occur at the C4 and C6 positions of the this compound system. The powerful activating and directing effect of the methoxy group is generally the dominant factor in determining the regioselectivity of the reaction.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Predicted Reactivity | Directing Influence |

|---|---|---|

| C4 | High | Para to methoxy group |

| C5 | Low |

Nucleophilic Substitution at the Methoxy Group or Aromatic Ring

Nucleophilic aromatic substitution (SₙAr) on the benzene ring of this compound is generally difficult. SₙAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this molecule.

However, nucleophilic substitution can potentially occur at the methoxy group. Under harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the ether linkage can be cleaved. This reaction would proceed via protonation of the methoxy group, followed by nucleophilic attack of the halide ion on the methyl group, leading to the formation of 7-hydroxy-1H-indene (7-indenol) and a methyl halide. This is a standard ether cleavage reaction.

Reactivity of the Cyclopentene Moiety

The cyclopentene portion of this compound contains a double bond, which is the primary site of reactivity in this part of the molecule. This double bond can undergo a variety of reactions, including polymerization, oxidation, and addition reactions.

Polymerization Pathways

Indene (B144670) and its derivatives are known to undergo polymerization, particularly through cationic polymerization mechanisms. The double bond in the cyclopentene ring of this compound can be initiated by a cationic initiator, such as a strong Lewis acid (e.g., BF₃, AlCl₃) or a protic acid. The polymerization proceeds through a carbocationic intermediate.

The presence of the electron-donating methoxy group on the aromatic ring can influence the polymerization process. It may stabilize the carbocationic intermediates formed during polymerization, potentially affecting the rate and degree of polymerization.

Table 2: Proposed Mechanism of Cationic Polymerization of this compound

| Step | Description |

|---|---|

| Initiation | The double bond is attacked by a cationic initiator (E⁺) to form a carbocation. |

| Propagation | The carbocationic intermediate reacts with another monomer molecule, extending the polymer chain. |

Oxidation Reactions (e.g., with acid dichromate, ozonolysis)

The double bond in the cyclopentene ring is susceptible to oxidation by various oxidizing agents.

Acid Dichromate: Treatment with a strong oxidizing agent like potassium dichromate in acidic solution would likely lead to the cleavage of the double bond. This would result in the formation of a dicarboxylic acid derivative, where the cyclopentene ring is opened.

Ozonolysis: Ozonolysis is a milder method for cleaving double bonds. Reaction of this compound with ozone (O₃) followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide) would cleave the double bond to yield a dialdehyde (B1249045). An oxidative workup (e.g., with hydrogen peroxide) would produce a dicarboxylic acid.

Addition Reactions Across the Double Bond

The double bond of the cyclopentene moiety can readily undergo addition reactions.

Halogenation: Addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a dihalo-substituted indane derivative. The reaction proceeds via a cyclic halonium ion intermediate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would also occur across the double bond, following Markovnikov's rule. The hydrogen atom would add to the carbon atom of the double bond that has more hydrogen atoms, and the halide would add to the more substituted carbon, leading to the formation of a halo-substituted indane.

Hydrogenation: Catalytic hydrogenation of the double bond can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This reaction would saturate the cyclopentene ring, converting this compound into 7-methoxyindane.

Table 3: Summary of Potential Reactions of the Cyclopentene Moiety

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Cationic Polymerization | Lewis Acids (e.g., BF₃) | Poly(this compound) |

| Oxidation (Cleavage) | 1. O₃; 2. Zn/H₂O | Dialdehyde derivative |

| Halogenation | Br₂ | Dromo-substituted indane |

| Hydrohalogenation | HBr | Bromo-substituted indane |

Transformations Affecting the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring of this compound is a key functional group that can undergo several transformations, most notably ether cleavage to yield the corresponding phenol. This demethylation is a common synthetic strategy and can be achieved through various reagents.

The cleavage of aryl methyl ethers typically requires harsh conditions due to the stability of the ether linkage. wikipedia.org Traditional methods involve heating the ether with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group via an Sₙ2 pathway. wikipedia.org

More specialized reagents have been developed for milder and more selective demethylation. Boron tribromide (BBr₃) is a powerful Lewis acid that can cleave aryl methyl ethers, often at room temperature or below. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of a bromide ion. wikipedia.org

Thiolate ions, particularly in polar aprotic solvents like N,N-dimethylformamide (DMF), offer a non-acidic route to demethylation. researchgate.net Sodium isopropyl thiolate, for instance, can be used for this purpose. researchgate.net A more practical and less odorous method involves the in-situ generation of sodium alkylthiolate from a long-chain thiol and sodium hydroxide. nih.gov

Other reagents and methods for the demethylation of aryl methyl ethers include:

Heating with pyridine hydrochloride. wikipedia.org

The use of iodocyclohexane in DMF, which generates HI in situ. rsc.org

A mixture of phosphorus pentoxide in methanesulfonic acid, which can lead to a one-pot demethylation-mesylation reaction. thieme-connect.com

The choice of reagent for demethylating this compound would depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Table 1: Common Reagents for the Demethylation of Aryl Methyl Ethers

| Reagent | Conditions | Mechanism |

| Hydrobromic Acid (HBr) / Hydroiodic Acid (HI) | High Temperature | Sₙ2 |

| Boron Tribromide (BBr₃) | Room Temperature or Below | Lewis Acid-Assisted |

| Thiolates (e.g., Sodium Isopropyl Thiolate) | Reflux in DMF | Sₙ2 |

| Iodocyclohexane in DMF | Reflux | In-situ HI generation |

| Pyridine Hydrochloride | High Temperature | Acid-catalyzed |

Exploration of Rearrangement Processes (e.g., Baeyer-Villiger oxidation implications)

While this compound itself does not undergo the Baeyer-Villiger oxidation, derivatives of this compound, particularly those containing a ketone functionality, could be subject to this and other rearrangement reactions. The Baeyer-Villiger oxidation is a notable reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.org

The mechanism of the Baeyer-Villiger oxidation involves the initial attack of the peroxyacid on the carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. nih.gov This is followed by a concerted rearrangement step where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, with the simultaneous cleavage of the O-O bond. nih.gov This migration step is generally the rate-determining step.

The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the migratory aptitude of the substituent on the ketone being a key factor. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. youtube.com For substituted aryl groups, electron-donating groups enhance the migratory aptitude. tru.ca Therefore, in a hypothetical acetyl-substituted this compound, the 7-methoxyindenyl group would be expected to migrate in preference to the methyl group.

In the case of bicyclic ketones, the regioselectivity of the Baeyer-Villiger oxidation can be influenced by stereoelectronic factors and ring strain. rsc.orgresearchgate.net The migrating bond is typically the one that is anti-periplanar to the O-O bond in the Criegee intermediate.

The presence of a methoxy group on the aromatic ring can influence the competition between Baeyer-Villiger oxidation and aromatic ring hydroxylation when using peroxyacids. researchgate.net Electron-donating substituents on an acetophenone (B1666503) derivative can have a significant activating effect on the migration step of the Baeyer-Villiger reaction. tru.caresearchgate.net

Detailed Mechanistic Studies of Key Indene-Forming Reactions (e.g., Brønsted Acid-Promoted Cationic Cyclization)

A significant method for the synthesis of substituted indenes is the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. organic-chemistry.orgnih.gov This reaction proceeds under mild conditions, often using a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). organic-chemistry.org

The proposed mechanism for this reaction involves the following key steps:

Protonation: The Brønsted acid protonates the diene at the terminal carbon, following Markovnikov's rule, to form a stable benzylic carbocation. organic-chemistry.org

Cationic Cyclization: The benzylic carbocation then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring, leading to the formation of the five-membered ring of the indene system.

Deprotonation: A final deprotonation step regenerates the aromaticity of the benzene ring and releases the acid catalyst. organic-chemistry.org

The presence of a methoxy group at the 7-position of the indene precursor would have a significant impact on this reaction. The methoxy group is a strong electron-donating group through resonance, which would activate the aromatic ring towards electrophilic substitution. brainly.comlibretexts.orgmsu.edu This activation would likely facilitate the cationic cyclization step, potentially leading to higher yields and/or milder reaction conditions.

This synthetic approach is tolerant of a variety of substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups. organic-chemistry.org The high selectivity of this method often avoids the formation of constitutional isomers. organic-chemistry.org

Organometallic Chemistry of Indenyl Ligands and Derivatives

The indenyl anion, the conjugate base of indene, is an important ligand in organometallic chemistry, analogous to the cyclopentadienyl (Cp) ligand. wikipedia.org Transition metal indenyl complexes are known for their unique reactivity, often attributed to the "indenyl effect." wikipedia.orgrsc.org This effect describes the enhanced rates of substitution reactions for η⁵-indenyl complexes compared to their Cp counterparts. wikipedia.org

The synthesis of a 7-methoxy-1H-indenyl metal complex would typically begin with the deprotonation of this compound using a strong base like butyllithium to form the corresponding lithium 7-methoxyindenide. wikipedia.org This indenide salt can then be reacted with a suitable metal halide in a salt metathesis reaction to form the desired organometallic complex. wikipedia.org

The methoxy group on the indenyl ligand is expected to influence the electronic properties of the resulting metal complex. As an electron-donating group, it would increase the electron density on the indenyl ring and, consequently, on the metal center. This could affect the catalytic activity and reactivity of the complex. The attachment of functional groups to cyclopentadienyl-type ligands is a known strategy to modify the electronic properties of the resulting complexes. rsc.org

The indenyl ligand can coordinate to a metal center in different hapticities, primarily η⁵ and η³. wikipedia.org The ease of the η⁵ to η³ "ring slippage" is a key aspect of the indenyl effect, as it opens up a coordination site on the metal, facilitating associative substitution mechanisms. wikipedia.org The fusion of the benzene ring in the indenyl ligand stabilizes the η³-allyl-like intermediate, lowering the activation energy for this process. nih.gov The electronic nature of substituents on the indenyl ligand can potentially influence the energetics of this ring slippage.

Derivatization Strategies and Functionalization of 7 Methoxy 1h Indene

Synthetic Routes to Complex Polycyclic Indene (B144670) Structures

The fusion of additional rings onto the 7-methoxy-1H-indene core is a primary strategy for creating complex polycyclic systems. This is often achieved through metal-catalyzed cascade reactions and cycloadditions that build intricate frameworks in an efficient manner.

An effective method for constructing indene-based polycyclic compounds involves an iron(III) chloride-catalyzed cascade cyclization of propargylic alcohols and alkenes. rsc.org This straightforward protocol utilizes an earth-abundant and environmentally friendly transition metal catalyst to generate complex structures. rsc.org Similarly, copper-catalyzed arylative cyclization of arylalkynes with aromatic sulfonyl chlorides can produce a variety of polysubstituted 1H-indenes, including polycyclic aromatic hydrocarbons like bis(indene) and indacene derivatives. nih.gov

Cycloaddition reactions are another powerful tool. For instance, the thermal [2+2] cycloaddition between 1-methoxyindene and dimethyl acetylenedicarboxylate (B1228247) initially forms a bicyclo[3.2.0]heptadiene system. cdnsciencepub.com This adduct can undergo subsequent photochemical ring expansion to yield a benzo researchgate.netchemicalbook.comcycloheptatriene derivative, demonstrating a pathway to seven-membered ring systems fused to the indene core. cdnsciencepub.com The reactivity of methoxy-indene isomers in cycloadditions is also seen with 3-methoxy-3a-methyl-3aH-indene, which undergoes formal [8+2] cycloadditions with dienophiles like dimethyl acetylenedicarboxylate. rsc.org Furthermore, the indene framework can be expanded to form azulenes; 5-methoxyindane, a reduced form of this compound, can be subjected to ring expansion using ethyl diazoacetate, followed by dehydrogenation, to synthesize 5-methoxyazulene. rsc.org

The synthesis of polycyclic heterocyclic systems incorporating the indene structure, such as 1H-indeno[1,2-b]pyridines, involves multi-step processes that can include condensation and hydrogenation reactions. ontosight.ai The presence of a methoxy (B1213986) group can influence the chemoselectivity of such cyclizations. nih.gov

| Method | Reactants/Catalyst | Product Type | Reference |

| Cascade Cyclization | Propargylic alcohols, Alkenes / FeCl₃ | Indene-based polycyclics | rsc.org |

| Arylative Cyclization | Arylalkynes, Sulfonyl chlorides / Copper catalyst | Polysubstituted 1H-indenes, Indacenes | nih.gov |

| Thermal Cycloaddition | 1-Methoxyindene, Dimethyl acetylenedicarboxylate | Benzo researchgate.netchemicalbook.comcycloheptatriene derivatives | cdnsciencepub.com |

| Ring Expansion | 5-Methoxyindane, Ethyl diazoacetate | 5-Methoxyazulene | rsc.org |

| Heterocycle Annulation | Indene Precursors | 1H-Indeno[1,2-b]pyridines | ontosight.ai |

Incorporation of Spiro Systems onto the Indene Scaffold

Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, represent a significant class of complex molecules. The indene scaffold is an excellent platform for synthesizing spiro systems, including spirooxindoles and other intricate frameworks, often through transition-metal-catalyzed reactions.

A prominent strategy is the palladium-catalyzed spirocyclization of 2-bromoarylamides with vinyl bromides, which constructs spiroindenyl-2-oxindoles. nih.gov This domino reaction proceeds through the formation of a key spiropalladacycle intermediate via carbopalladation and C–H functionalization. nih.gov The development of N-containing spiro heterocycles can also be achieved through rhodium(III)-catalyzed C–H activation and spirocyclization. acs.org

Electrochemical methods offer a green and versatile approach to spirocyclization. chim.it Anisole (methoxybenzene) derivatives, for example, can undergo electrochemical oxidation and spiroamination to yield spiropyrrolidines. chim.it This highlights the compatibility of the methoxy group with oxidative dearomatization-cyclization cascades. chim.it Other synthetic routes include the [3+2]-cycloaddition of a 2-methylene-1H-indene-1,3(2H)-dione with a coumarin (B35378) derivative, which is catalyzed by a quinine-derived thiourea (B124793) to form a spirocyclic product. buchler-gmbh.com Additionally, the cyclization of 2,2-disubstituted-1-indanones can lead to spiro-1-indanones, which serve as intermediates for biologically active compounds. beilstein-journals.org

| Method | Key Reagents/Catalyst | Spiro System Formed | Reference |

| Domino Heck/C–H Functionalization | 2-Bromoarylamides, Vinyl bromides / Pd catalyst | Spiroindenyl-2-oxindoles | nih.gov |

| C–H Activation/Spirocyclization | Unsaturated N-heterocycles / Rh(III) catalyst | N-Containing spiro heterocycles | acs.org |

| Electrochemical Spiroamination | Anisole derivatives / Electrochemical oxidation | Spiropyrrolidines | chim.it |

| [3+2]-Cycloaddition | 2-Methylene-1H-indene-1,3(2H)-dione / Quinine derivative catalyst | Spirocyclic indene-diones | buchler-gmbh.com |

| Intramolecular Cyclization | 2,2-Disubstituted-1-indanone / HBr/AcOH | Spiro-1-indanones | beilstein-journals.org |

Introduction of Various Functional Groups (e.g., carboxamides, esters, oximes)

The introduction of diverse functional groups onto the this compound skeleton is critical for modulating its chemical properties and for its use as a versatile synthetic intermediate.

Esters: Ester functionalities can be incorporated through various means. Pd-catalyzed methoxycarbonylation of an indene triflate has been used to install an ester group, although care must be taken to avoid double bond migration. acs.org A more direct approach is the reaction of 1-methoxyindene with dimethyl acetylenedicarboxylate, which results in a cycloaddition product bearing two carbomethoxy groups. cdnsciencepub.com Furthermore, functionalized indanones, such as 4-methoxy-7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate, can be synthesized, providing a scaffold with both a ketone and an ester for further manipulation. mdpi.com

Carboxamides: The synthesis of indene carboxamides has been demonstrated in related systems. For example, a complex reaction sequence starting from a silyloxy-methoxy-oxaestratrienone derivative leads to the formation of an octahydro-1H-indene-4α-carboxamide bearing a methoxy-phenyl substituent. publish.csiro.au

Oximes: Oximes are readily prepared from the corresponding ketone derivatives. A general and widely used method for synthesizing oximes involves the reaction of a ketone or aldehyde with hydroxylamine. nih.gov In the context of the indene framework, 1-indanone (B140024) derivatives can be treated with reagents like n-butylnitrite to form keto-oximes. beilstein-journals.org These oximes are not only stable functional groups in their own right but also serve as important intermediates. For instance, they can be reduced via Pd/C catalytic hydrogenation to yield 2-amino substituted 1-indanones. beilstein-journals.org

| Functional Group | Synthetic Method | Key Reagents | Reference |

| Ester | Methoxycarbonylation | Pd(PPh₃)₄, CuI, NaCN | acs.org |

| Ester | Cycloaddition | Dimethyl acetylenedicarboxylate | cdnsciencepub.com |

| Carboxamide | Multi-step synthesis | Amide coupling reagents | publish.csiro.au |

| Oxime | Oximation of ketone | n-Butylnitrite or Hydroxylamine | beilstein-journals.org, nih.gov |

Hydrogenation and Dehydrogenation of the Indene Ring System

The saturation or unsaturation of the five-membered ring in the indene system is a fundamental transformation that alters the geometry and reactivity of the molecule. Both hydrogenation and dehydrogenation are key reactions for modifying the this compound core.

Hydrogenation: The catalytic hydrogenation of the double bond in the indene ring is a common reaction, leading to the corresponding indane derivative. wikipedia.org This transformation is thermodynamically favorable and is efficiently catalyzed by various transition metals. libretexts.org A range of catalysts have proven effective for the hydrogenation of 1H-indene and its derivatives, often achieving quantitative conversion. These include manganese(I) complexes, bis(silylenyl)terphenyl-nickel(0) pre-catalysts, and iron dinitrogen complexes. chemrxiv.orgrsc.orgnih.gov Rhodium-catalyzed asymmetric hydrogenation has also been successfully applied to indene-type tetrasubstituted olefins, allowing for the stereocontrolled synthesis of chiral indanes. acs.org The choice of catalyst can be critical, especially for hindered alkenes where more electron-rich metal centers may be required for high activity. nih.gov

Dehydrogenation: The reverse reaction, dehydrogenation, re-introduces the double bond into an indane ring to form an indene. This process typically requires harsher conditions. For example, the dehydrogenation of a methoxyindane derivative has been accomplished using sulfur at high temperatures as part of a synthetic sequence to produce methoxyazulenes. rsc.org

| Reaction | Catalyst/Reagent | Substrate Type | Result | Reference |

| Hydrogenation | Mn(I) Alkyl Complex | 1H-Indene | Complete conversion to indane | chemrxiv.org |

| Hydrogenation | Nickel(0) Pre-catalyst | 1H-Indene | Quantitative hydrogenation | rsc.org |

| Hydrogenation | Iron Dinitrogen Complex | 2,3-Dimethyl-1H-indene | Hydrogenation of hindered alkene | nih.gov |

| Hydrogenation | [Rh(nbd)₂]BF₄ / Chiral Ligand | Indene-type olefins | Asymmetric hydrogenation to chiral indanes | acs.org |

| Dehydrogenation | Sulfur | Methoxyindane derivative | Formation of methoxyazulene | rsc.org |

Functionalization for Use as Synthetic Intermediates

This compound and its derivatives, particularly the corresponding indanones and indanols, are highly valuable as synthetic intermediates for the construction of more complex molecules, especially in the context of drug discovery and medicinal chemistry. mdpi.com Their utility stems from the presence of multiple reactive sites that allow for sequential and chemoselective modifications.

Functionalized methoxy indanones serve as broad-spectrum intermediates for the diversification of drug candidates. mdpi.com For example, 6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid possesses both a carboxylic acid and a methoxy-activated aromatic ring, providing handles for various chemical transformations such as esterification and further aromatic substitution. cymitquimica.com Similarly, compounds like (S)-(+)-2,3,7,7a-tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione are described as crucial intermediates in the synthesis of pharmaceuticals, acting as versatile building blocks for complex molecule creation. chemimpex.com

The conversion of this compound into its corresponding indanone opens up further avenues for functionalization. For instance, 1-methoxyindenes can be readily converted into 2-alkylindanones, which are themselves versatile intermediates. organic-chemistry.org These indanones can then be subjected to reactions such as oximation followed by reduction to introduce amine functionalities, or they can participate in condensation reactions to build fused heterocyclic systems. ontosight.aibeilstein-journals.org The strategic functionalization of the indene core allows researchers to access a wide chemical space and develop novel compounds with potential biological activity. ontosight.ai

Advanced Spectroscopic Characterization of 7 Methoxy 1h Indene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 7-methoxy-1H-indene derivatives, offering insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) for Detailed Proton Environment Analysis

¹H NMR spectroscopy provides precise information about the chemical environment of protons in a molecule. In this compound derivatives, the chemical shifts (δ) and coupling constants (J) of the protons are characteristic of their position on the indene (B144670) ring system and any substituents.

For instance, in 3-(2,5-Dimethoxyphenyl)-1H-indene, the methoxy (B1213986) groups appear as distinct singlets at δ 3.75 and 3.69 ppm. acs.org The protons on the indene ring and the substituted phenyl ring exhibit complex multiplets in the aromatic region (δ 6.57-7.47 ppm), while the methylene (B1212753) protons of the indene ring (H-1) appear as a doublet at δ 3.49 ppm. acs.org

The following table summarizes representative ¹H NMR data for various this compound derivatives and related structures, highlighting the characteristic chemical shifts for different proton environments.

| Compound | Proton Environment | Chemical Shift (δ, ppm) |

| Ethyl 6-methoxy-1H-indene-3-carboxylate | Methoxy (-OCH₃) | 3.84 (s, 3H) |

| Aromatic & Vinylic | 6.89-7.92 (m) | |

| Methylene (-CH₂) | 3.48 (d, 2H) | |

| Ethyl 5-methoxy-1H-indene-3-carboxylate | Methoxy (-OCH₃) | 3.86 (s, 3H) |

| Aromatic & Vinylic | 6.81-7.65 (m) | |

| Methylene (-CH₂) | 3.45 (s, 2H) | |

| 3-(2,5-Dimethoxyphenyl)-1H-indene | Methoxy (-OCH₃) | 3.75 (s, 3H), 3.69 (s, 3H) |

| Aromatic & Vinylic | 6.57-7.47 (m) | |

| Methylene (-CH₂) | 3.49 (d, 2H) | |

| 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione | Methoxy (-OCH₃) | 3.62–3.74 |

| Aromatic | 6.84–8.43 | |

| Indene-dione CH | 4.68–4.87 |

This table is interactive. Click on the headers to sort the data.

It is important to note that the substitution pattern on the indene ring significantly influences the chemical shifts. For example, in 2,3-dihydro-5-methoxy-1H-indene, the methoxy group protons resonate at δ 3.74 ppm, while the aromatic protons appear in the range of δ 6.55-7.08 ppm. google.com

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

In the ¹³C NMR spectrum of ethyl 6-methoxy-1H-indene-3-carboxylate, the methoxy carbon appears at δ 55.5 ppm. rsc.org The carbons of the aromatic and vinylic systems resonate between δ 110.1 and 158.4 ppm, while the ester carbonyl carbon is found at δ 164.3 ppm. rsc.org The methylene carbon of the indene ring is observed at δ 38.3 ppm. rsc.org

A summary of ¹³C NMR data for selected this compound derivatives and related compounds is presented below.

| Compound | Carbon Environment | Chemical Shift (δ, ppm) |

| Ethyl 6-methoxy-1H-indene-3-carboxylate | Methoxy (-OCH₃) | 55.5 |

| Aromatic & Vinylic | 110.1-158.4 | |

| Methylene (-CH₂) | 38.3 | |

| Carbonyl (C=O) | 164.3 | |

| Ethyl 5-methoxy-1H-indene-3-carboxylate | Methoxy (-OCH₃) | 55.5 |

| Aromatic & Vinylic | 107.4-159.0 | |

| Methylene (-CH₂) | 38.6 | |

| Carbonyl (C=O) | 164.2 | |

| 3-(2,5-Dimethoxyphenyl)-1H-indene | Methoxy (-OCH₃) | 56.2, 55.8 |

| Aromatic & Vinylic | 112.4-153.7 | |

| Methylene (-CH₂) | 38.6 |

This table is interactive. Click on the headers to sort the data.

Two-Dimensional NMR Techniques (e.g., COSY, APT) for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Attached Proton Test (APT), are powerful tools for establishing the connectivity between atoms in a molecule.

The COSY experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. libretexts.org This is particularly useful for assigning protons in complex spin systems, such as those found in the substituted aromatic rings of this compound derivatives. libretexts.org The presence of cross-peaks in a COSY spectrum indicates that the correlated protons are coupled to each other. libretexts.org

APT (or DEPT - Distortionless Enhancement by Polarization Transfer) experiments distinguish between different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons), which aids in the complete assignment of the ¹³C NMR spectrum.

Nuclear Overhauser Effect (nOe) Studies for Stereochemical Assignment

The Nuclear Overhauser Effect (nOe) is a phenomenon that arises from the through-space interaction between protons that are in close proximity. nOe studies are particularly valuable for determining the stereochemistry of molecules. nih.gov In the context of this compound derivatives, nOe experiments can be used to establish the relative configuration of substituents on the indene ring. For example, an nOe enhancement between a proton on a substituent and a proton on the indene ring would indicate that they are on the same face of the molecule. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. acs.orggoogle.comvulcanchem.com This is a crucial step in the characterization of new compounds.

For example, the calculated exact mass for the [M+H]⁺ ion of ethyl 6-methoxy-1H-indene-3-carboxylate (C₁₃H₁₄O₃) is 218.0943, and the experimentally found value would be very close to this, confirming the elemental composition. rsc.org

The table below shows HRMS data for several indene derivatives.

| Compound | Ion | Calculated m/z | Found m/z |

| Ethyl 6-methoxy-1H-indene-3-carboxylate | [M+H]⁺ | 231.1021 | 231.1014 |

| Ethyl 5-methoxy-1H-indene-3-carboxylate | [M+H]⁺ | 231.1021 | 231.1014 |

| 3-(2,5-Dimethoxyphenyl)-1H-indene | [M]⁺ | 252.1150 | 252.1149 |

| 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione | [M+H]⁺ | 306.0664 | - |

This table is interactive. Click on the headers to sort the data.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds by generating intact molecular ions in the gas phase. In the analysis of this compound derivatives, ESI-MS is frequently used to confirm the mass of synthesized compounds, typically by detecting the protonated molecule [M+H]⁺. nih.govmdpi.com

Research on 2-arylidene-4-methoxy-7-methyl-1-indanone derivatives, which are structurally related to this compound, has demonstrated the utility of tandem mass spectrometry (ESI-MS/MS). nih.gov These studies reveal common fragmentation pathways that are characteristic of the indanone core. For instance, a common pathway leads to a product ion at m/z 187. nih.gov The presence of substituents, such as the methoxy group (OCH₃), results in distinct fragmentation processes that allow for their unequivocal identification. nih.gov Differentiation between positional isomers can also be achieved using ESI-MS/MS, making it a powerful tool for detailed structural analysis. nih.gov

The following table presents ESI-MS data for a selection of indene derivatives, showcasing the detection of their protonated molecular ions.

| Compound Name | Molecular Formula | Observed Ion [M+H]⁺ (m/z) |

| 4,5,6-trimethoxy-2-(4-methoxybenzyl)-2,3-dihydro-1H-indene | C₂₀H₂₄O₄ | 329.2 |

| 2-(3,4-dimethoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene | C₂₁H₂₆O₅ | 359.2 (as [M+Na]⁺ 381.2) |

| 4,5,6-trimethoxy-2-(3,4,5-trimethoxybenzyl)-2,3-dihydro-1H-indene | C₂₂H₂₈O₆ | 389.2 |

| 1-Methoxy-6-nitro-2,3-dihydro-1H-indene | C₁₀H₁₁NO₃ | 194 |

| 2-Ethoxy-5-nitro-2,3-dihydro-1H-indene | C₁₁H₁₃NO₃ | 208 |

| 1-Methoxy-2-methyl-6-nitro-2,3-dihydro-1H-indene | C₁₁H₁₃NO₃ | 208 |

Data sourced from multiple studies. mdpi.comtandfonline.comnih.gov

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy (FT-IR)) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable technique for identifying the functional groups present within a molecule. smu.eduyoutube.com Each functional group vibrates at a characteristic frequency, and by absorbing infrared radiation at these specific frequencies, a unique "fingerprint" spectrum is generated for the molecule. youtube.com

In the characterization of this compound derivatives and related heterocyclic systems like 7-methoxy-indolizines, FT-IR spectroscopy provides clear evidence for the presence of key structural motifs. nih.govplos.org For example, the methoxy group (-OCH₃) typically exhibits C-H stretching vibrations in the region of 2840-2960 cm⁻¹. researchgate.net Aromatic C-C stretching vibrations are observed in the 1400-1600 cm⁻¹ range, while the carbonyl group (C=O) in indanone derivatives gives a strong absorption band around 1700 cm⁻¹. nih.govsmu.edu

The table below summarizes characteristic FT-IR absorption bands for several methoxy-substituted heterocyclic compounds, illustrating the utility of this technique for functional group identification.

| Compound Name | Key Functional Groups | Characteristic FT-IR Bands (cm⁻¹) |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | C≡N, C=O (ester, ketone), C-O-C, Aromatic C=C | 2987, 2229 (C≡N), 1737 (C=O, ester), 1693 (C=O, ketone), 1647, 1596 |

| Diethyl 7-methoxy-3-(3-methoxybenzoyl)indolizine-1,2-dicarboxylate | C=O (ester, ketone), C-O-C, Aromatic C=C | 2981, 1738 (C=O, ester), 1693 (C=O, ketone), 1647, 1608 |

| 4-Bromo-7-methoxy-1-oxo-indene | C=O (ketone), C-O-C, Aromatic C=C | Data available in spectral databases. |

Data sourced from published research. nih.govplos.orgnist.gov

X-ray Crystallography for Solid-State Molecular Arrangement and Conformation Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice through intermolecular forces. researchgate.net

Studies on derivatives of this compound have utilized this technique to unambiguously confirm their molecular structures. For instance, the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one revealed that the dihydroindene moiety is nearly planar, with a slight twist in the five-membered ring. iucr.org The analysis showed that the methoxy groups are almost coplanar with the main aromatic ring, as indicated by torsion angles of 2.7(4)° and 6.6(5)°. iucr.org The crystal packing was found to be stabilized by a combination of intermolecular interactions, including π-stacking between the six-membered rings, and weak C—H⋯O and C—H⋯Br hydrogen bonds. iucr.org

In related 7-methoxy-indolizine derivatives, single-crystal X-ray studies have also shown that molecular arrangement is guided by specific interactions such as C-H···O and C-H···N hydrogen-bonded dimeric motifs. nih.govsemanticscholar.org These detailed structural insights are critical for understanding structure-property relationships.

The following table presents crystallographic data for a representative methoxy-indene derivative.

| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

| 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one | C₁₁H₁₁BrO₃ | Monoclinic | P2₁/n | a = 7.7496(5) Å, b = 15.3564(11) Å, c = 9.3892(7) Å, β = 107.567(3)° |

| 2-(naphthalen-2-ylmethyl)-2,3-dihydro-1H-indene-1,2-diol | C₂₀H₁₈O₂ | Orthorhombic | P2₁2₁2₁ | a = 5.2177(6) Å, b = 13.903(2) Å, c = 21.121(2) Å |

Data sourced from crystallographic studies. iucr.orgscirp.org

Computational and Theoretical Investigations of 7 Methoxy 1h Indene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nist.gov It is widely employed to predict the geometries and electronic properties of various materials. sigmaaldrich.com For molecules like 7-Methoxy-1H-indene, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), provide a balance between accuracy and computational cost. sigmaaldrich.comnih.gov These calculations can yield optimized molecular structures and a wealth of information about the molecule's stability and reactivity. nih.gov

The analysis of the electronic structure of this compound via DFT reveals the distribution of electrons within the molecule. This is fundamental to understanding its chemical behavior. The methoxy (B1213986) group (-OCH₃), being an electron-donating group, is expected to influence the electron density of the indene (B144670) ring system. This influence can be quantified through the calculation of atomic charges, which helps in identifying the electrophilic and nucleophilic centers within the molecule. In related indene derivatives, DFT calculations have been used to determine charge distribution on individual atoms. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com These orbitals are crucial in determining a molecule's chemical reactivity and kinetic stability. nist.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. nist.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity. researchgate.net For this compound, the electron-donating methoxy group would likely raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to unsubstituted indene. FMO analysis is widely used to explain the electronic and optical properties of compounds. nist.gov

Table 1: Representative Frontier Molecular Orbital Parameters for an Indene Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.15 |

| Energy Gap (ΔE) | 5.10 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface. Typically, red or yellow areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the methoxy group and over the π-system of the aromatic ring, indicating these as likely sites for interaction with electrophiles.

From the HOMO and LUMO energy values, several quantum chemical parameters can be calculated to further describe the reactivity of this compound. nih.govresearchgate.net These descriptors provide a quantitative measure of various aspects of molecular reactivity. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for a Representative Indene Derivative

| Parameter | Definition | Illustrative Value |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.25 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.15 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.70 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.55 eV |

| Chemical Softness (S) | S = 1 / η | 0.39 eV⁻¹ |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.68 eV |

Note: The values are derived from the representative FMO energies in Table 1 and serve as an illustration of typical quantum chemical parameters.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational flexibility and intermolecular interactions of this compound in various environments, such as in solution. These simulations are crucial for understanding how the molecule behaves in a dynamic system, revealing stable conformations and the nature of its interactions with surrounding solvent molecules or other solutes. For instance, MD simulations have been used to study the interaction between inhibitor molecules and metal surfaces. nih.gov In the context of this compound, MD could be used to explore its conformational landscape and its interactions within a biological system. researchgate.net

In Silico Molecular Docking Studies Focusing on Binding Affinity and Interaction Patterns

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. echemi.com The primary goal is to identify the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy. pensoft.net

Docking studies can reveal specific interaction patterns that stabilize the ligand-protein complex, including:

Hydrogen bonding: The oxygen atom of the methoxy group in this compound could act as a hydrogen bond acceptor.

π-π interactions: The aromatic ring of the indene system can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic interactions: The charge distribution across the molecule, as determined by MEP analysis, will govern its electrostatic interactions with charged or polar residues in the binding pocket.

In studies of related indolizine (B1195054) analogues, molecular docking has been used to identify key interactions such as hydrogen bonding and π-π interactions within the active site of a target protein. imperial.ac.uk

Table 3: Illustrative Molecular Docking Results for an Indene Derivative with a Protein Target

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Affinity (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. | -7.5 |

| Hydrogen Bonds | Number of hydrogen bonds formed with protein residues. | 1 |

| π-π Interactions | Number of π-π stacking or T-shaped interactions. | 2 |

| Key Interacting Residues | Amino acids in the binding site forming significant interactions. | Tyr, Phe, Leu |

Note: This table presents hypothetical results to illustrate the output of a typical molecular docking study.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity of molecules like this compound and for elucidating the mechanisms of their reactions. These theoretical investigations provide valuable insights into reaction pathways, transition states, and the relative energies of intermediates, often guiding experimental work and explaining observed outcomes.

Detailed Research Findings

Recent computational studies have explored the reactivity of methoxy-indene systems in various contexts, from catalyzed cyclizations to reactions with organometallic reagents. These studies highlight how theoretical calculations can rationalize reaction selectivity and predict the feasibility of different pathways.

Another computational investigation focused on the reaction of a this compound analogue, methyl this compound-2-carboxylate, with Grignard reagents. nih.gov The study aimed to predict the chemoselectivity of the reaction, specifically whether the Grignard reagent would attack the ester's carbonyl group or substitute the methoxy group on the aromatic ring. The DFT calculations predicted complete selectivity towards the substitution of the methoxy group. nih.gov This prediction was contingent on using a sufficient excess of the Grignard reagent, as the acidity of the indene proton could otherwise lead to the formation of an unreactive indenylmagnesium species. nih.gov Experimental work subsequently confirmed this theoretical prediction, demonstrating the power of computational models to foresee and explain complex reactivity patterns. nih.gov

Theoretical models have also been developed to generally predict the regioselectivity of electrophilic aromatic substitution (EAS) on indene and other aromatic systems. acs.orgnih.gov These models often calculate the relative stabilities of the sigma-complex intermediates that form during substitution at different positions on the aromatic ring. For this compound, such models would predict the most likely positions for electrophilic attack based on the electron-donating nature of the methoxy group and the inherent reactivity of the indene ring system. The calculated selectivities from these models have shown good agreement with experimental results for a range of aromatic compounds. acs.org

The stability of various isomers and reaction intermediates can also be assessed using thermodynamic parameters derived from DFT calculations, such as total energy, enthalpy, and Gibbs free energy. nih.gov For instance, in the gold-catalyzed hydroalkylation, the relative Gibbs free energies of the transition states and intermediates were crucial for identifying the rate-determining step and understanding the reaction's progression. acs.org

Data Tables

The following tables present data from the computational studies discussed, illustrating the quantitative predictions of reactivity and reaction pathways.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Ynamide + Catalyst | Reactants | 0.0 |

| TS1 | Transition State for nih.govacs.org-Hydride Shift (Rate-Determining Step) | +21.4 |

| INT1 | Intermediate after Hydride Shift | +20.4 |

| TS2 | Transition State for Cyclization | +21.4 |

| INT2 | Intermediate after Cyclization | +5.8 |

| Indene Product + Catalyst | Products | -49.6 |

| Reaction Pathway | Transition State | Calculated Activation Barrier (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Methoxy Group Substitution | 7-TSOMe | +19.9 | Favored Pathway |

| Carbonyl Group Attack | 7-TSC=O | +27.1 | Disfavored Pathway |

Applications of 7 Methoxy 1h Indene As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The 7-methoxy-indene core is a fundamental component in the assembly of intricate molecular architectures. Its utility is prominently demonstrated in the total synthesis of natural products and biologically active compounds. For instance, a derivative of 7-methoxy-indene is a key structural element in the synthesis of the indeno-tetrahydropyridine core of haouamine A, a marine alkaloid with potent cytotoxic activity.

In a reported synthesis, the process begins with the bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one, followed by an elimination reaction to produce 7-methoxy-1H-inden-1-one. nih.gov This indenone serves as a dienophile in a subsequent Diels-Alder reaction to construct a more complex, fused ring system, highlighting its role as a reactive intermediate for building molecular complexity. nih.gov

Utilization as Key Intermediates in Multi-Step Synthetic Sequences

The true value of 7-Methoxy-1H-indene and its derivatives is often realized in their role as key intermediates that can be elaborated through multiple synthetic steps. The corresponding indanone, 7-methoxy-2,3-dihydro-1H-inden-1-one, is a particularly versatile precursor. chemscene.comvwr.com Its ketone and activated aromatic ring offer multiple sites for chemical modification, enabling the diversification of drug candidates. mdpi.com

A series of highly functionalized indanone and indanol building blocks, anticipated to be valuable in drug discovery, have been prepared from precursors like 7-methoxy-4-methyl substituted indanones. mdpi.com These intermediates undergo highly chemoselective reactions, such as the reduction of an ester in the presence of a ketone or the specific oxidation of a benzylic methyl group to an aldehyde. mdpi.com

The following table showcases examples of how a substituted indanone intermediate can be transformed into a variety of functionalized building blocks:

| Starting Intermediate | Reaction | Product | Ref |

| 4-Hydroxy-7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | Esterification | Methyl 4-methoxy-7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate | mdpi.com |

| Methyl 4-methoxy-7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate | Chemoselective Reduction | 3-(Hydroxymethyl)-7-methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | mdpi.com |

| 3-(Hydroxymethyl)-7-methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | Benzylic Oxidation | 3-(Hydroxymethyl)-7-methoxy-1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde | mdpi.com |

| 3-(Hydroxymethyl)-7-methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | Ketone Reduction | 3-(Hydroxymethyl)-7-methoxy-4-methyl-2,3-dihydro-1H-inden-1-ol | mdpi.com |

Precursors for Specialized Organic Materials (focus on synthetic methods)

Beyond pharmaceuticals, this compound derivatives are crucial precursors for specialized organic materials, most notably as ligands for ansa-metallocene catalysts used in olefin polymerization. researchgate.net These catalysts exhibit high activity and stereoselectivity, and their performance can be fine-tuned by modifying the structure of the indenyl ligand. acs.orgacs.org

The synthesis of these specialized ligands often starts from readily available materials. A documented method involves the preparation of 7-methoxy-indene from 4-methoxy-2,3-dihydro-1-indenone via reduction with lithium aluminum hydride. The resulting 7-methoxy-indene can then be further functionalized. For example, the synthesis of bis4-(3,5-di-tert-butylphenyl)-7-methoxy-2-methyl-1H-inden-1-ylsilane has been reported, which serves as an ancillary ligand precursor for zirconocene (B1252598) catalysts. researchgate.net The presence of the 7-methoxy group is a key feature in the design of these advanced catalytic systems. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura protocol, are also employed, starting from 7-halo-1H-indenes to introduce aryl substituents, demonstrating the versatility of the indene (B144670) core in creating a library of ligands for catalysis. acs.orgfigshare.comresearchgate.net

Contribution to the Design and Synthesis of Structurally Diverse Indene Analogues

The this compound scaffold is a valuable template for generating structurally diverse libraries of indene analogues for biological screening. The methoxy (B1213986) group, being an electron-donating substituent, activates the aromatic ring, influencing its reactivity in electrophilic substitution and other transformations.

Synthetic strategies for diversification often begin with a common intermediate, such as 4-chloro-7-methoxy-1-indanone. vulcanchem.com The functional groups on this molecule—a ketone, a chloro substituent, and a methoxy group—provide multiple handles for chemical modification. The ketone allows for condensation reactions, while the chloro group enables transition metal-catalyzed cross-coupling reactions, expanding its synthetic utility. vulcanchem.com

The synthesis of various indene derivatives as potential Retinoic Acid Receptor α agonists illustrates this principle. Starting from a substituted indanone, a sequence of reactions including nitration, reduction, elimination, and etherification leads to a wide range of analogues. mdpi.com For example, a 1-methoxy-6-nitro-2,3-dihydro-1H-indene intermediate was used to prepare methyl 4-((3-methoxy-2,3-dihydro-1H-inden-5-yl)carbamoyl) benzoate (B1203000) through a multi-step sequence. mdpi.com

The following table summarizes common synthetic transformations used to generate diverse indene analogues from methoxy-indenone or methoxy-indene precursors:

| Precursor Type | Reaction Type | Resulting Analogue Class | Ref |

| Methoxy-indanone | Bromination / Elimination | Methoxy-indenone | nih.gov |

| Methoxy-indenone | Diels-Alder Reaction | Fused polycyclic systems | nih.gov |

| Halo-methoxy-indanone | Cross-Coupling Reactions | Aryl-substituted methoxy-indanones | vulcanchem.com |

| Methoxy-indanol | Nitration / Reduction / Alkylation | Substituted amino-indenes and alkoxy-indenes | mdpi.com |

| Methoxy-indene | Lithiation / Silylation | Silyl-bridged bis(indenyl) ligands | researchgate.net |

These examples underscore the importance of this compound and its related structures as foundational building blocks, enabling the efficient and diverse synthesis of complex molecules for a wide range of applications.

Future Research Directions and Unexplored Avenues in 7 Methoxy 1h Indene Chemistry

Development of Novel and Sustainable Synthetic Routes to Methoxy-Indenes

The development of efficient and environmentally benign synthetic strategies is a cornerstone of modern organic chemistry. Future research on 7-Methoxy-1H-indene and related structures will prioritize the shift from traditional, often harsh, synthetic conditions to more sustainable alternatives.

Key areas of focus include:

Catalytic C-H Functionalization : Moving beyond classical methods that require pre-functionalized starting materials, future syntheses will increasingly rely on direct C-H activation and functionalization. This approach offers a more atom-economical route to substituted indenes.

Biocatalysis : The use of enzymes in synthesis offers high selectivity under mild conditions. acs.org Research into microbial oxidation or enzymatic kinetic resolutions could provide enantiopure methoxy-indene intermediates, which are crucial for pharmaceutical applications. acs.org For instance, microbial cis-dihydroxylation has been successfully applied to the indene (B144670) core, suggesting potential for similar transformations on methoxy-substituted analogues. acs.org

Flow Chemistry : Continuous flow processes are gaining traction for their ability to improve safety, scalability, and reaction efficiency. beilstein-journals.org The synthesis of indene precursors, currently performed in batch processes, could be adapted to flow systems, enabling better control over reaction parameters and facilitating large-scale production. beilstein-journals.org

Gold- and other Metal-Catalyzed Cyclizations : Gold(I) catalysts have proven highly effective in mediating tandem reactions, such as Claisen rearrangement/hydroarylation, to construct the indene framework from simple propargyl vinyl ethers. unifi.it Future work will likely explore a broader range of substrates and catalysts (e.g., Rh(I), FeCl₃) to access diverse methoxy-indene derivatives with high regioselectivity. organic-chemistry.org

| Methodology | Description | Advantages | Future Research Focus for Methoxy-Indenes |

|---|---|---|---|

| Traditional Friedel-Crafts Acylation/Cyclization | Multi-step sequence often involving harsh acidic conditions (e.g., PPA). nih.gov | Well-established and versatile. | Replacement with milder, catalytic alternatives. |

| Metal-Catalyzed Cyclization | Tandem reactions catalyzed by metals like Au(I), Rh(I), or Cu(I) to form the indene ring from acyclic precursors. unifi.itorganic-chemistry.orgacs.org | High efficiency, mild conditions, potential for stereocontrol. | Expanding catalyst scope, exploring asymmetric variants for chiral methoxy-indenes. |

| Biocatalysis | Use of enzymes (e.g., from P. putida) for stereoselective transformations like dihydroxylation. acs.org | High enantioselectivity, green reaction conditions (aqueous media, ambient temperature). | Identifying enzymes for selective functionalization of the this compound core. |

| Continuous Flow Synthesis | Performing reactions in a continuous stream rather than a batch flask. beilstein-journals.org | Enhanced safety, scalability, precise control over reaction parameters. | Adapting multi-step syntheses of this compound derivatives to fully automated flow systems. |

Investigation of New Reactivity Patterns and Catalytic Transformations

Uncovering novel reactivity for the this compound core is essential for expanding its utility in synthesis. The electron-donating nature of the methoxy (B1213986) group significantly influences the electronic properties of the indene system, opening avenues for new transformations.

Future explorations will likely include:

Photoredox Catalysis : This rapidly evolving field uses visible light to generate reactive radical intermediates under exceptionally mild conditions. beilstein-journals.orgnih.gov The indene scaffold can undergo photoredox-enabled carbon-atom insertion for ring expansion to form substituted naphthalenes. researchgate.net Future studies could investigate the influence of the methoxy substituent on the regioselectivity of such reactions and explore other C-H functionalizations, such as arylation or amination, initiated by photoredox catalysis. nih.gov